(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride
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Overview
Description
(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and ability to interact with various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Chiral Center Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold for the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with histidine residues in proteins.
Medicine
Medically, imidazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents. The specific compound may have applications in drug development and therapeutic research.
Industry
In the industrial sector, imidazole compounds are used in the production of pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound may interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Histamine: An endogenous compound with an imidazole ring, involved in immune response and neurotransmission.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Uniqueness
(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is unique due to its specific chiral center and the presence of the ethanol group, which may confer distinct biological and chemical properties compared to other imidazole derivatives.
Properties
IUPAC Name |
(1S)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGNFQUIGSRZCC-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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